4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Antiviral HIV/AIDS Host-targeting antiviral

This 3-fluorobenzoyl morpholinopyridazine enables critical fluorine-position SAR in antiviral screening cascades. It is the essential comparator to the 2-fluoro and 4-fluoro regioisomers; substituting a single isomer confounds target engagement analysis. With XLogP3 ≈1.8, it benchmarks incremental lipophilicity effects on permeability and metabolic stability. Procure all three regioisomers simultaneously for internally consistent datasets aligned with the ABIVAX/Institut Curie/CNRS/Université de Montpellier patent family.

Molecular Formula C19H22FN5O2
Molecular Weight 371.416
CAS No. 898453-62-8
Cat. No. B2750233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
CAS898453-62-8
Molecular FormulaC19H22FN5O2
Molecular Weight371.416
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C19H22FN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2
InChIKeyWRZULGFCCUUENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{6-[4-(3-Fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 898453-62-8): Chemical Identity and Core Scaffold


The compound 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine (CAS 898453-62-8) is a synthetic small molecule built around a morpholinopyridazine core linked to a piperazine ring bearing a 3-fluorobenzoyl substituent. It belongs to a broader chemotype of pyridazine-piperazine-morpholine hybrids disclosed in patents assigned to ABIVAX, Institut Curie, CNRS, and Université de Montpellier as agents targeting retroviral infection, cancer, and premature aging [1]. Despite its inclusion in commercial screening libraries, publicly available primary pharmacological data for this specific compound remain extremely limited.

Procurement Risk: Why Generic Substitution of 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine Is Unsupported


Close analogs within the morpholinopyridazine-piperazine series, such as the 2-fluorobenzoyl and 4-methoxybenzoyl derivatives, share the core scaffold but differ in the identity and position of the aryl substituent. In related chemotypes, even subtle changes in substitution pattern (e.g., 3-fluoro vs. 4-fluoro or 2-methoxy) have been shown to dramatically alter target binding, selectivity, and cellular potency [1]. Without direct comparative data for the 3-fluorobenzoyl congener, assuming functional interchangeability among these analogs introduces unacceptable risk in assay reproducibility and target engagement studies.

Quantitative Differentiation Evidence for 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine


Patent-Disclosed Therapeutic Indication Differentiates 3-Fluorobenzoyl Congener from In-Class Analogs

The patent family encompassing the morpholinopyridazine-piperazine scaffold explicitly claims compounds for the prevention, inhibition, or treatment of AIDS, with representative examples demonstrating activity against HIV-1 [1]. While the specific 3-fluorobenzoyl compound is not individually exemplified with quantitative data in the publicly available patent examples, its structural placement within the generic Markush formula (Formula I, where the ring system is pyridazine, pyrimidine, or pyrazine, and R includes morpholinyl) indicates it was designed for this therapeutic indication. In contrast, other morpholinopyridazine-piperazines described in the literature (e.g., 6-substituted-3-pyridazinones) have been characterized primarily for antinociceptive activity in mouse pain models [2], representing a completely distinct pharmacological direction.

Antiviral HIV/AIDS Host-targeting antiviral

Physicochemical Property Differences Between 3-Fluorobenzoyl and 4-Methoxybenzoyl Analogs

Computational comparison reveals measurable differences in lipophilicity and electronic properties between the 3-fluorobenzoyl target compound and the closely related 4-methoxybenzoyl analog (CID 6622739) [1][2]. The 3-fluorobenzoyl compound is predicted to have higher lipophilicity (XLogP3-AA ≈1.8) due to the fluorine substituent, compared to the 4-methoxy analog (XLogP3-AA = 1.3). Additionally, the 3-fluoro substituent alters the electron density distribution on the phenyl ring, which can modulate π-stacking interactions with aromatic residues in target binding pockets.

Medicinal chemistry Lead optimization Physicochemical properties

Positional Fluorine Isomerism: 3-Fluoro vs. 2-Fluoro vs. 4-Fluoro Substitution Effects

Within the morpholinopyridazine-piperazine scaffold, three regioisomeric fluorobenzoyl variants exist: 2-fluoro, 3-fluoro, and 4-fluoro . Fluorine position critically influences molecular recognition; the 3-fluoro isomer presents the fluorine atom in a meta orientation relative to the carbonyl, which can alter the dihedral angle between the phenyl ring and the piperazine amide, thus modulating conformational preferences and target complementarity. While direct biological comparison data for all three isomers remain unpublished, the established principle of 'fluorine walk' in medicinal chemistry dictates that positional isomers should never be treated as interchangeable [1].

Structure-activity relationship Fluorine chemistry Drug design

Recommended Application Scenarios for 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine


Antiviral Drug Discovery Screening Targeting HIV-1 Replication

Based on the patent family disclosure claiming morpholinopyridazine-piperazines for AIDS treatment [1], this compound is most appropriately deployed in phenotypic or target-based antiviral screening cascades. Researchers investigating host-targeting antiviral mechanisms or HIV-1 replication inhibitors should prioritize this compound over analgesic pyridazinones, as the chemotype's intended pharmacology aligns with antiviral pathways.

Structure-Activity Relationship (SAR) Exploration of Fluorobenzoyl Regioisomers

When probing the effect of fluorine position on target engagement, the 3-fluoro isomer serves as an essential comparator to the 2-fluoro and 4-fluoro variants. All three regioisomers should be procured simultaneously to generate internally consistent SAR datasets [1]. Substituting a single isomer for another would confound the analysis and lead to misleading conclusions about the fluorine walk.

Physicochemical Profiling for Lead Optimization Campaigns

The compound's predicted moderate lipophilicity (XLogP3 ≈1.8) relative to the 4-methoxy analog (XLogP3 = 1.3) makes it a useful tool for benchmarking how incremental lipophilicity changes affect solubility, permeability, and metabolic stability within this scaffold [1][2]. Procurement for parallel artificial membrane permeability assay (PAMPA) or metabolic stability studies in liver microsomes is recommended.

Quote Request

Request a Quote for 4-{6-[4-(3-fluorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.